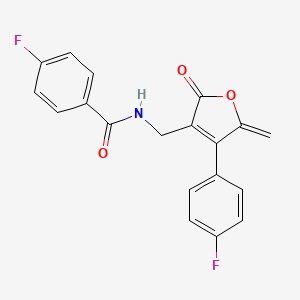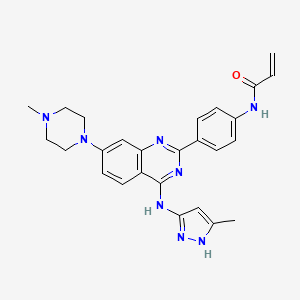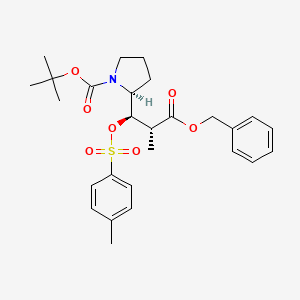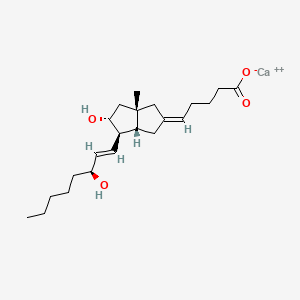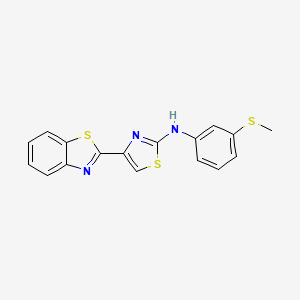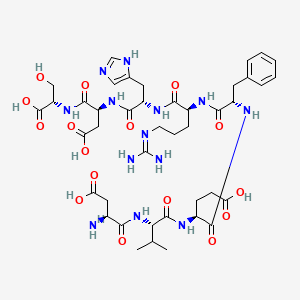
H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH is a peptide consisting of eight amino acids: aspartic acid, valine, glutamic acid, phenylalanine, arginine, histidine, aspartic acid, and serine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar principles as SPPS. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH can undergo various chemical reactions, including:
Oxidation: Involving the conversion of amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction of disulfide bonds in cysteine residues.
Substitution: Replacement of specific amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while substitution can result in peptides with altered sequences and properties.
Applications De Recherche Scientifique
Peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as substrates for enzymes, signaling molecules, and components of larger protein complexes.
Medicine: Investigated for therapeutic potential in treating diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays, drug delivery systems, and as standards in analytical techniques.
Mécanisme D'action
The mechanism by which peptides exert their effects involves interactions with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The specific mechanism depends on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-OH
- H-Asp-Val-Glu-Phe-Arg-His-Asp-Gly-OH
- H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-Gly-OH
Uniqueness
H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH is unique due to its specific sequence, which determines its biological activity and interactions. Variations in the sequence can lead to differences in stability, solubility, and binding affinity to molecular targets.
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C42H61N13O16 |
|---|---|
Poids moléculaire |
1004.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H61N13O16/c1-20(2)33(55-34(63)23(43)15-31(59)60)40(69)50-25(10-11-30(57)58)36(65)51-26(13-21-7-4-3-5-8-21)37(66)49-24(9-6-12-47-42(44)45)35(64)52-27(14-22-17-46-19-48-22)38(67)53-28(16-32(61)62)39(68)54-29(18-56)41(70)71/h3-5,7-8,17,19-20,23-29,33,56H,6,9-16,18,43H2,1-2H3,(H,46,48)(H,49,66)(H,50,69)(H,51,65)(H,52,64)(H,53,67)(H,54,68)(H,55,63)(H,57,58)(H,59,60)(H,61,62)(H,70,71)(H4,44,45,47)/t23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
Clé InChI |
FHOKYOBCKYAJIS-ZDRVBFMLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

